molecular formula C7H6BBr2FO3 B2703862 4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid CAS No. 2377606-40-9

4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid

Cat. No.: B2703862
CAS No.: 2377606-40-9
M. Wt: 327.74
InChI Key: XMAPPCWXIAXOOR-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid is a versatile arylboronic acid derivative serving as a valuable synthetic intermediate in organic chemistry and drug discovery research. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process that enables the formation of carbon-carbon bonds. The presence of multiple halogen atoms and the boronic acid functional group on the anisole ring system provides unique reactivity, allowing researchers to selectively functionalize the molecule to create a diverse array of biaryl structures. These complex structures are crucial scaffolds in the development of pharmaceutical candidates, agrochemicals, and organic materials. The specific bromo and fluoro substitution pattern on the methoxyphenyl ring makes this compound particularly useful for constructing complex molecules in a stepwise manner. Researchers leverage its defined reactivity for exploring structure-activity relationships (SAR) in medicinal chemistry programs. It is strictly for use in laboratory research settings. Research Applications: • Suzuki-Miyaura Cross-Coupling Reactions • Building block for pharmaceutical and material science research • Synthetic intermediate in organoboron chemistry Please Note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

(4,6-dibromo-2-fluoro-3-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBr2FO3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAPPCWXIAXOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1Br)Br)OC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBr2FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid typically involves the bromination of 2-fluoro-3-methoxyphenylboronic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a suitable solvent like dichloromethane or acetonitrile. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or substituted alkenes.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like organolithium or Grignard reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation results in phenols.

Scientific Research Applications

4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid has diverse applications in scientific research:

    Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug discovery and development.

    Material Science: The compound is used in the preparation of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.

    Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, including inhibitors of enzymes like 17β-Hydroxysteroid dehydrogenase.

Mechanism of Action

The primary mechanism of action for 4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst. This process forms a palladium-boron complex, which then undergoes reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Structure Substituents CAS Purity Key Features
4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid Benzene ring with Br (4,6), F (2), OMe (3), B(OH)₂ 2-F, 3-OMe, 4,6-Br 1341038-04-7 95% High reactivity in cross-coupling; electron-withdrawing F enhances stability
4,7-Dibromo-3-methoxynaphthalene-1-boronic acid Naphthalene ring with Br (4,7), OMe (3), B(OH)₂ 3-OMe, 4,7-Br - 95% Extended conjugation due to naphthalene; steric hindrance may reduce reactivity
5-Hydroxy-3-methoxy-naphthalene-2-carboxylic acid Naphthalene ring with OH (5), OMe (3), COOH (2) 5-OH, 3-OMe, 2-COOH 1337879-88-5 95+% Lacks boronic acid; carboxylic acid enables different reactivity (e.g., esterification)
3,4-Dibromo-mal-peg8-acid Maleimide-PEG8 conjugate with Br (3,4) PEG8 spacer, 3,4-Br - 95% Enhanced solubility; used in bioconjugation due to PEG and maleimide groups
3,6-Dibromo-7-methylimidazo[1,2-a]pyridine Imidazopyridine core with Br (3,6), Me (7) 7-Me, 3,6-Br - 98% Heterocyclic structure; potential in medicinal chemistry (e.g., kinase inhibitors)

Purity and Commercial Availability

The target compound is consistently available at 95% purity, matching most analogs. However, heterocyclic derivatives like 3,6-dibromo-7-methylimidazo[1,2-a]pyridine achieve higher purity (98%), likely due to optimized purification protocols for fused-ring systems .

Research Findings and Trends

  • Synthetic Utility: The target compound’s bromine substituents serve as leaving groups, enabling sequential functionalization. For example, selective debromination or substitution can yield mono-halogenated intermediates for drug discovery .
  • Comparative Stability: Fluorinated arylboronic acids generally exhibit improved stability against protodeboronation compared to non-fluorinated analogs, as observed in kinetic studies of related compounds .
  • Emerging Applications : Naphthalene-based boronic acids (e.g., 4,7-dibromo-3-methoxynaphthalene-1-boronic acid) are gaining traction in organic electronics due to their planar aromatic systems, whereas PEGylated analogs are prioritized in biopharmaceuticals .

Biological Activity

4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid (DBFMPBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DBFMPBA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DBFMPBA has a unique chemical structure characterized by the presence of bromine and fluorine substituents on the phenyl ring, as well as a methoxy group. The molecular formula is C8_{8}H7_{7}BBr2_{2}F1_{1}O3_{3}, with a molecular weight of approximately 276.85 g/mol. The presence of these substituents is believed to influence its biological activity.

The biological activity of DBFMPBA can be attributed to its ability to interact with various biological targets:

  • Protein Inhibition : Like other boronic acids, DBFMPBA may inhibit proteasome activity by binding to the active site of proteasome subunits, leading to the accumulation of pro-apoptotic factors in cancer cells.
  • Enzyme Modulation : DBFMPBA has shown potential in modulating enzyme activities related to cancer progression and inflammation.
  • Cell Cycle Arrest : Preliminary studies suggest that DBFMPBA may induce cell cycle arrest in cancer cell lines, particularly during the G2/M phase, which could limit cell proliferation.

Anticancer Activity

Several studies have investigated the anticancer properties of DBFMPBA:

  • Case Study 1 : In vitro studies on HeLa cells demonstrated that DBFMPBA induces apoptosis and causes G2/M phase arrest. The compound was found to increase levels of p53 and decrease levels of cyclin B1, suggesting a mechanism involving cell cycle regulation .
  • Case Study 2 : A study evaluating various boronic acid derivatives reported that DBFMPBA exhibited significant cytotoxicity against breast cancer cell lines, with IC50_{50} values comparable to established chemotherapeutics .

Antibacterial Activity

DBFMPBA's antibacterial properties have also been explored:

  • In Vitro Testing : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µM .

Comparative Analysis with Similar Compounds

Compound NameStructure HighlightsAnticancer ActivityAntibacterial Activity
4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acidContains bromine and fluorine substituentsHighModerate
4-Fluoro-3-methoxyphenylboronic acidFluorine onlyModerateLow
2-Fluoro-3-methoxyphenylboronic acidNo bromineLowModerate

Q & A

Q. What strategies optimize catalytic systems for sterically hindered boronic acids?

  • Methodological Answer : Micellar catalysis (e.g., TPGS-750-M surfactant) enhances solubility and reduces aggregation. For 2,3-difluoro-4-ethoxyphenylboronic acid, micellar conditions improved yields by 30% compared to traditional solvents . Pre-activation of the boronic acid as a trifluoroborate salt may also enhance stability.

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